molecular formula C12H14ClFO B1324689 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone CAS No. 898765-86-1

2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

Cat. No.: B1324689
CAS No.: 898765-86-1
M. Wt: 228.69 g/mol
InChI Key: SOGFYJNRZWULAM-UHFFFAOYSA-N
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Description

2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is an organic compound with the molecular formula C12H14ClFO. It is a member of the butyrophenone class of compounds, which are known for their diverse applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone typically involves the reaction of 2-chloro-4-fluoroacetophenone with isobutyraldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(14)7-10(9)13/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGFYJNRZWULAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642451
Record name 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-86-1
Record name 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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